5-Amino-2-bromo-3-methylbenzonitrile
Description
5-Amino-2-bromo-3-methylbenzonitrile (C₈H₆BrN₂) is a substituted benzonitrile derivative featuring an amino (-NH₂) group at position 5, a bromine atom at position 2, and a methyl (-CH₃) group at position 3. This compound’s unique substituent arrangement imparts distinct electronic, steric, and reactivity properties. The nitrile (-CN) group contributes to its electron-withdrawing character, while the amino group enhances solubility in polar solvents and participation in hydrogen bonding. Bromine, as a heavy halogen, influences both molecular weight (225.05 g/mol) and reactivity, particularly in nucleophilic substitution reactions. Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science, where substituent positioning dictates functional outcomes .
Properties
IUPAC Name |
5-amino-2-bromo-3-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-7(11)3-6(4-10)8(5)9/h2-3H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOZASKTLOVVQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Halogen Influence : Bromine’s larger atomic radius and polarizability compared to chlorine result in slower nucleophilic aromatic substitution but greater leaving-group stability in aliphatic systems .
- Amino vs. Nitro Groups: The electron-donating -NH₂ group activates the benzene ring toward electrophilic substitution, whereas the electron-withdrawing -NO₂ group deactivates it, drastically reducing reactivity in 5-Nitro-2-bromo-3-methylbenzonitrile .
Spectroscopic Differentiation
Infrared (IR) and Raman spectroscopy (as per Socrates’ methodologies ) reveal key differences:
- C-Br Stretch : Observed at 500–600 cm⁻¹ in the brominated compound, distinct from C-Cl (550–700 cm⁻¹).
- -NH₂ Stretches: Broad peaks at 3300–3500 cm⁻¹ in the amino-substituted analogs, absent in the nitro derivative.
- Nitrile Group : Strong absorption near 2200 cm⁻¹ across all analogs.
Computational and Experimental Research Findings
Density Functional Theory (DFT) Insights
Becke’s hybrid functional predicts electron density distributions, showing enhanced electron donation from -NH₂ to the aromatic ring, increasing nucleophilicity at the ortho position. Conversely, Lee-Yang-Parr correlation functionals suggest stronger dispersion interactions in brominated vs. chlorinated analogs, aligning with higher melting points (Table 1).
Reactivity Trends
- Nucleophilic Substitution : Bromine’s lower electronegativity vs. chlorine fosters slower substitution in aromatic systems but enhances stability in intermediates.
- Solubility: The amino group’s hydrogen-bonding capability improves aqueous solubility compared to nitro-substituted derivatives.
Q & A
Q. What are the optimal synthetic routes for 5-amino-2-bromo-3-methylbenzonitrile, and how can intermediates be validated?
Methodological Answer: Synthesis typically involves bromination and amination of methylbenzonitrile precursors. For example:
- Retrosynthetic analysis : Start with 2-bromo-3-methylbenzonitrile (CAS 156001-51-3) , then introduce the amino group via catalytic hydrogenation or Buchwald-Hartwig amination.
- Intermediate validation : Use H/C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–7.8 ppm for bromine and nitrile groups) and HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. How can researchers ensure the stability of 5-amino-2-bromo-3-methylbenzonitrile during storage?
Methodological Answer:
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : H NMR for aromatic proton environments, C NMR for nitrile (δ ~115 ppm) and bromine-substituted carbons (δ ~130 ppm) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of 5-amino-2-bromo-3-methylbenzonitrile?
Methodological Answer:
- Computational setup : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.
- Key findings : The electron-withdrawing –CN and –Br groups reduce HOMO energy (–5.2 eV), enhancing electrophilicity, while the amino group (–NH) introduces nucleophilic sites .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
Q. How does substituent positioning affect the compound’s bioactivity in medicinal chemistry applications?
Methodological Answer:
Q. How can contradictions in experimental vs. computational data be resolved for this compound?
Methodological Answer:
- Case example : If DFT predicts a reaction barrier of 25 kcal/mol but experimental activation energy is 30 kcal/mol, recalibrate calculations using a larger basis set (e.g., def2-TZVP) or include solvent effects (PCM model) .
- Validation : Compare computed IR spectra with experimental data to identify discrepancies in vibrational modes (e.g., –CN stretching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
